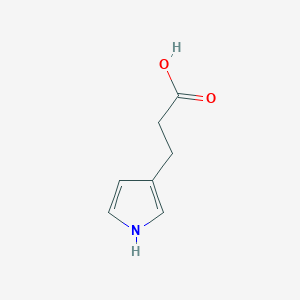
ACIDE 3-(PYRROL-3-YL)-PROPIONIQUE
Vue d'ensemble
Description
3-(1H-pyrrol-3-yl)propanoic acid, also known as 3-pyrrolidinopropionic acid (3-PPA), is an organic compound that is widely used in scientific research. It is a derivative of the amino acid lysine and is a component of the lysine degradation pathway. 3-PPA is a versatile compound that has a wide range of applications in scientific research, including biochemical and physiological studies, and has been used to investigate the effects of various drugs on the body.
Applications De Recherche Scientifique
Applications de biosenseur
Ce composé forme des films multicouches avec des nanoparticules d'or et de l'oxyde de nickel, qui peuvent être utilisés dans des applications de biosenseur. Ces films sont utiles pour détecter diverses substances biologiques et chimiques .
Thérapie photothermique
Il est utilisé dans la thérapie photothermique basée sur l'imagerie photoacoustique. Cette thérapie est une méthode de traitement non invasive qui utilise la lumière pour chauffer les tissus et traiter diverses affections médicales .
Réseaux d'électrodes de microsenseur
Le composé peut former des films minces électropolymérisés qui trouvent des applications en tant que réseaux d'électrodes de microsenseur. Ces réseaux sont essentiels dans le développement de capteurs capables de détecter des changements minimes dans l'environnement .
Chimie médicinale
La sous-unité pyrrole de ce composé a des applications diverses dans les composés à activité thérapeutique, notamment les fongicides, les antibiotiques, les anti-inflammatoires, les médicaments hypolipidémiants, les agents antitumoraux et bien plus encore. Il est connu pour inhiber la transcriptase inverse (VIH-1) et les protéines kinases des ADN polymérases cellulaires .
Synthèse organique
Il sert de réactif dans des techniques de synthèse organique avancées, contribuant à la création de composés organiques complexes utilisés dans divers domaines scientifiques .
Activité antifongique
Des dérivés de ce composé ont montré qu'ils inhibaient la croissance du champignon Candida albicans de type levure, ce qui est important pour le développement de nouveaux traitements antifongiques .
Mécanisme D'action
Target of Action
Compounds with a pyrrole core have been known to interact with various biological targets . For instance, some pyrrole derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For example, some pyrrole-based compounds inhibit their target enzymes by competitively blocking the active site .
Biochemical Pathways
For instance, some pyrrole-based compounds have been found to alter cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
For instance, some pyrrole-based compounds have been found to be rapidly absorbed and exhibit a half-life of several hours .
Result of Action
For instance, some pyrrole-based compounds have been found to inhibit the growth of various cell lines .
Action Environment
The stability and conductivity of polymers from ester derivatives of pyrrole-based compounds have been evaluated .
Propriétés
IUPAC Name |
3-(1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXUUHRYSSIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622728 | |
| Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134448-22-9 | |
| Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrrol-3-yl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



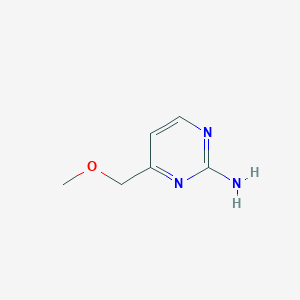

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)


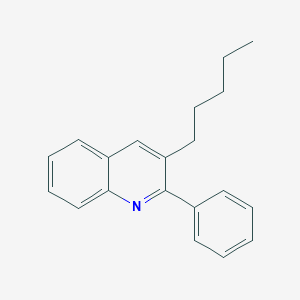

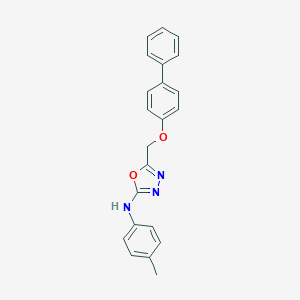
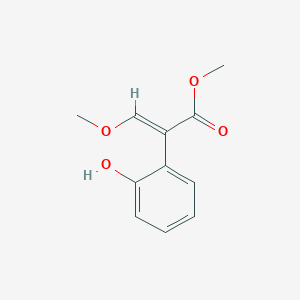

![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
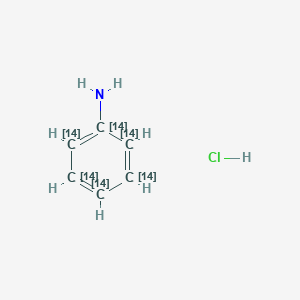
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)